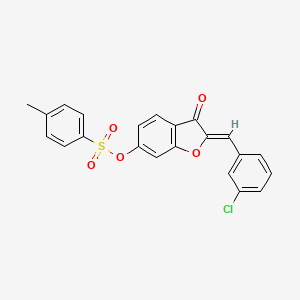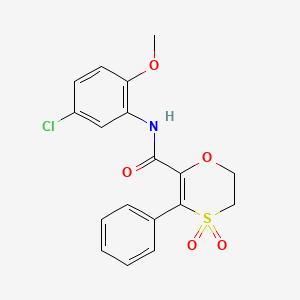![molecular formula C24H26ClNO6S B15108833 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15108833.png)
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenol derivatives react with β-keto esters in the presence of acid catalysts.
Esterification: The esterification of the coumarin core with 6-bromohexanoic acid in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) yields the ester intermediate.
Sulfonamide Formation: The final step involves the reaction of the ester intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the coumarin core, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid.
Reduction: Formation of 6-chloro-4-ethyl-2-hydroxy-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of various coumarin derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine
Antimicrobial Activity: Coumarin derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound can be investigated for its potential anticancer properties, particularly in inhibiting specific cancer cell lines.
Anti-inflammatory Agents: It may also be explored for its anti-inflammatory effects, providing a basis for the development of new therapeutic agents.
Industry
Dye and Pigment Production: Coumarin derivatives are used in the production of dyes and pigments, and this compound may find applications in this industry.
Perfumes and Fragrances: Due to its aromatic properties, it can be used in the formulation of perfumes and fragrances.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: The compound can bind to specific receptors, modulating biological pathways and exerting therapeutic effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate
- Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetate
Uniqueness
- Structural Features : The presence of the 6-chloro and 4-ethyl groups in the coumarin core, along with the 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate moiety, makes this compound unique.
- Biological Activity : Its specific structural features may confer unique biological activities, distinguishing it from other coumarin derivatives.
Propiedades
Fórmula molecular |
C24H26ClNO6S |
|---|---|
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C24H26ClNO6S/c1-3-17-13-24(28)31-21-15-22(20(25)14-19(17)21)32-23(27)7-5-4-6-12-26-33(29,30)18-10-8-16(2)9-11-18/h8-11,13-15,26H,3-7,12H2,1-2H3 |
Clave InChI |
HMVMCOYZZFJMNB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one](/img/structure/B15108759.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid](/img/structure/B15108779.png)
![2-methoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B15108783.png)
![2-bromo-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B15108790.png)
![[(5-Ethyl-2-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B15108809.png)
![(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B15108817.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15108818.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15108826.png)

![2-(2-chlorophenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108847.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108859.png)
![2-(4-methoxyphenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108867.png)
